N'-Benzylidene-2-(4-ethoxyanilino)acetohydrazide is a hydrazone derivative characterized by the presence of a benzylidene group and an ethoxyaniline moiety. This compound falls under the category of hydrazones, which are compounds formed by the condensation of hydrazine or its derivatives with carbonyl compounds. Hydrazones have garnered interest in various fields due to their biological activities and potential applications in medicinal chemistry.
The synthesis and characterization of N'-Benzylidene-2-(4-ethoxyanilino)acetohydrazide can be derived from existing literature on similar hydrazone compounds. Research has demonstrated that modifications in the hydrazone structure can lead to diverse biological activities, including antimicrobial and anticancer properties.
N'-Benzylidene-2-(4-ethoxyanilino)acetohydrazide is classified as:
The synthesis of N'-Benzylidene-2-(4-ethoxyanilino)acetohydrazide typically involves the condensation reaction between 4-ethoxyaniline and acetylhydrazine, followed by the introduction of benzaldehyde. The general synthetic route can be outlined as follows:
The reaction conditions, such as temperature and time, play a crucial role in determining the yield and purity of the final product. Characterization techniques like infrared spectroscopy and nuclear magnetic resonance spectroscopy are employed to confirm the structure of the synthesized compound.
N'-Benzylidene-2-(4-ethoxyanilino)acetohydrazide can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its functional groups, particularly the hydrazone linkage, which is known for its susceptibility to nucleophilic attack.
The mechanism of action for N'-Benzylidene-2-(4-ethoxyanilino)acetohydrazide largely depends on its interaction with biological targets. The proposed mechanisms include:
Research indicates that similar hydrazone derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications.
N'-Benzylidene-2-(4-ethoxyanilino)acetohydrazide has potential applications in:
c Mesenchymal Epithelial Transition Factor receptor tyrosine kinase, encoded by the MET proto-oncogene on chromosome 7q31, serves as a critical regulator of invasive tumor growth and metastatic dissemination across diverse malignancies. Upon hepatocyte growth factor ligand binding, c Mesenchymal Epithelial Transition Factor undergoes dimerization and autophosphorylation, activating downstream effectors including phosphoinositide 3-kinase–AKT, extracellular signal-regulated kinase 1/2, signal transducer and activator of transcription 3, and Rac1 pathways [3] [8]. This signaling cascade promotes proliferation, survival, motility, and angiogenesis—processes co-opted during oncogenesis. Aberrant c Mesenchymal Epithelial Transition Factor activation arises through multiple mechanisms: gene amplification (observed in gastric and non small cell lung cancers), exon 14 splicing mutations (non small cell lung cancer), extracellular domain mutations (renal papillary carcinoma), and kinase domain mutations (hepatocellular carcinoma) [8].
c Mesenchymal Epithelial Transition Factor overexpression correlates with aggressive phenotypes and chemotherapy resistance. Cisplatin-resistant ovarian cancer cell lines exhibit elevated c Mesenchymal Epithelial Transition Factor expression and phosphorylation, conferring survival advantages through AKT-mediated suppression of apoptosis [8]. Similarly, hepatocellular carcinoma models demonstrate autocrine hepatocyte growth factor secretion in multidrug-resistant cells, sustaining proliferation despite cytotoxic exposure [3] [8]. The kinase’s subcellular localization further influences resistance dynamics; unlike classical receptor tyrosine kinases that signal primarily from the plasma membrane, activated c Mesenchymal Epithelial Transition Factor undergoes endocytosis while retaining kinase activity within endosomes—a process exploited by oncogenic variants to evade degradation [8].
Table 1: Mechanisms of c Mesenchymal Epithelial Transition Factor-Mediated Chemoresistance
| Cancer Type | Chemotherapeutic Agent | Resistance Mechanism | Key Effector Pathway |
|---|---|---|---|
| Ovarian Cancer | Cisplatin | c Mesenchymal Epithelial Transition Factor overexpression; Reduced apoptosis | AKT/Bcl-XL |
| Hepatocellular Carcinoma | Doxorubicin/Cisplatin | Autocrine hepatocyte growth factor secretion | ERK1/2; PI3K/AKT |
| Non Small Cell Lung Cancer | Multiple agents | Exon 14 skipping mutations; Amplification | STAT3; Focal adhesion kinase |
| Breast Cancer | Paclitaxel/Doxorubicin | Cancer-associated fibroblast-derived hepatocyte growth factor | GRP78 upregulation |
Tumorigenesis involves concurrent dysregulation of multiple signaling networks, creating inherent limitations for monotherapies targeting single kinases. Non small cell lung cancer exemplifies this complexity; epidermal growth factor receptor inhibitor efficacy diminishes through compensatory c Mesenchymal Epithelial Transition Factor or hepatocyte growth factor receptor activation [4] [9]. Multi targeted tyrosine kinase inhibitors offer theoretical advantages by simultaneously inhibiting oncogenic drivers and microenvironmental support mechanisms like angiogenesis.
Sunitinib exemplifies this approach, inhibiting vascular endothelial growth factor receptor 2 (half maximal inhibitory concentration = 4 nmol/L), platelet derived growth factor receptor β (half maximal inhibitory concentration = 39 nmol/L), FMS-like tyrosine kinase 3 (half maximal inhibitory concentration = 8 nmol/L), and c Mesenchymal Epithelial Transition Factor (half maximal inhibitory concentration = 224 nmol/L) [4]. This polypharmacology disrupts tumor proliferation through direct kinase inhibition while impairing angiogenesis via vascular endothelial growth factor receptor blockade—dual mechanisms absent in selective agents. Clinical data support this rationale; sunitinib plus erlotinib improved progression-free survival versus erlotinib alone in chemotherapy-refractory non small cell lung cancer (3.6 vs 2.0 months, P=0.0023), attributed to complementary pathway targeting [4]. Nevertheless, achieving optimal selectivity profiles remains challenging, as excessive promiscuity may increase off-target toxicity.
Fragment based drug design addresses kinase selectivity challenges by leveraging minimal structural motifs that exploit subpocket interactions within the adenosine triphosphate-binding site. Fragments adhere to "rule of three" criteria: molecular weight under 300 Dalton, hydrogen bond acceptors/donors ≤3, and calculated partition coefficient ≤3 [5] [10]. These compact scaffolds exhibit high ligand efficiency (binding energy per atom), enabling efficient optimization into lead compounds with favorable pharmacokinetic properties.
Kinase active sites comprise conserved regions amenable to fragment targeting: the adenine pocket (hinge region), hydrophobic back cleft, front cleft, and allosteric sites adjacent to the catalytic domain. Fragment based drug design exploits subtle structural variations among kinases, particularly within the gatekeeper residue, aspartate-phenylalanine-glycine motif conformation, and solvent-exposed regions. For example, asciminib—an allosteric breakpoint cluster region-Abelson murine leukemia oncogene homolog 1 inhibitor—originated from a phenylamino-pyridine fragment binding the myristoyl pocket, achieving unprecedented selectivity through unique spatial engagement [10]. Similarly, mitogen-activated protein kinase interacting kinase inhibitors were developed using pyridone-aminal fragments occupying a hydrophobic region adjacent to the hinge, yielding nanomolar dual inhibitors with minimal off-target activity [10].
Table 2: Fragment Based Drug Design Successes in Kinase Inhibitor Development
| Target Kinase | Fragment Scaffold | Optimized Compound | Selectivity Mechanism |
|---|---|---|---|
| Breakpoint cluster region-Abelson murine leukemia oncogene homolog 1 | Phenylamino-pyridine | Asciminib | Myristoyl pocket allostery |
| Mitogen-activated protein kinase interacting kinase 1/2 | Pyridone-aminal | eFT508 | Hydrophobic back cleft occupancy |
| Colony stimulating factor 1 receptor | Imidazo[1,2-a]pyridine | Pexidartinib | Specific gatekeeper interaction |
| c Mesenchymal Epithelial Transition Factor | Undisclosed (patented) | Capmatinib | Y1230 back pocket engagement |
N Prime benzylidene Two (four ethoxyanilino)acetohydrazide (molecular formula: C₁₇H₁₉N₃O₂; systematic name: N-[(E)-benzylideneamino]-2-(4-ethoxyanilino)acetamide) belongs to the (E)-N′-arylidene acetohydrazide class, characterized by a planar hydrazone linker (-NH-N=CH-) connecting benzylidene and acetamide moieties [1] [6]. Its canonical structure features:
Early derivatives demonstrated moderate cytotoxicity against solid tumors, prompting systematic structural diversification. Key modifications include:
Notably, benzoxazine derivatives like compound Five K exhibited 200% greater caspase activation than established activator PAC One, indicating apoptosis induction as a key mechanism [7]. These structural innovations transformed the scaffold from a cytotoxic fragment into a versatile platform for multi kinase inhibitor development, particularly against c Mesenchymal Epithelial Transition Factor and related oncokinases.
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: